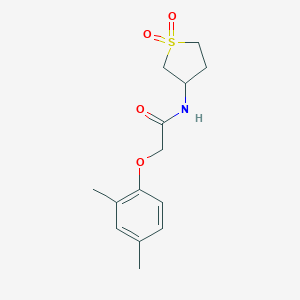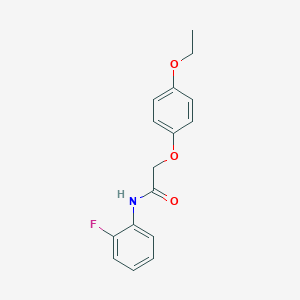![molecular formula C8H12N4O3S B284714 N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Thiazolidinediones are a class of drugs that have been developed for the treatment of type 2 diabetes, but they have also been investigated for their potential use in the treatment of other diseases, including cancer and Alzheimer's disease.
作用机制
Thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and altered lipid metabolism. Thiazolidinediones also have direct effects on cellular signaling pathways, including the Akt and AMPK pathways.
Biochemical and Physiological Effects:
Thiazolidinediones have been shown to have a number of biochemical and physiological effects. They increase insulin sensitivity by promoting glucose uptake and utilization in peripheral tissues, such as muscle and adipose tissue. Thiazolidinediones also decrease insulin resistance in the liver, leading to decreased glucose production. Thiazolidinediones have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases, including cancer and Alzheimer's disease.
实验室实验的优点和局限性
Thiazolidinediones have a number of advantages for use in lab experiments. They are relatively easy to synthesize and are commercially available. Thiazolidinediones have been extensively studied, and their mechanism of action is well understood. Thiazolidinediones have also been shown to have low toxicity in animal studies.
However, there are also limitations to the use of N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones in lab experiments. Thiazolidinediones have been associated with a number of side effects, including weight gain and fluid retention. Thiazolidinediones have also been shown to have variable effects on different cell types, which may limit their usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones. Thiazolidinediones have been investigated for their potential use in the treatment of a number of diseases, including cancer and Alzheimer's disease. Future research could focus on the development of new N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadione derivatives with improved efficacy and reduced side effects.
Thiazolidinediones have also been investigated for their potential use in combination with other drugs. For example, N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones have been shown to enhance the effects of chemotherapy in cancer cells. Future research could focus on the development of combination therapies that include N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones.
Finally, N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones have been investigated for their potential use in the treatment of metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia. Future research could focus on the development of new N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadione derivatives with improved efficacy and reduced side effects for use in the treatment of these diseases.
合成方法
The synthesis of N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadione involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a catalyst. Various methods have been developed for the synthesis of N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}ureadiones, including the use of microwave irradiation and green chemistry approaches.
科学研究应用
Thiazolidinediones have been extensively studied for their potential therapeutic applications. They have been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Thiazolidinediones have also been investigated for their potential use in the treatment of metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia.
属性
分子式 |
C8H12N4O3S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
N-carbamoyl-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C8H12N4O3S/c1-10-8-12(2)6(14)4(16-8)3-5(13)11-7(9)15/h4H,3H2,1-2H3,(H3,9,11,13,15) |
InChI 键 |
YMOCTEYVGBOTDC-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC(=O)N)C |
规范 SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)

